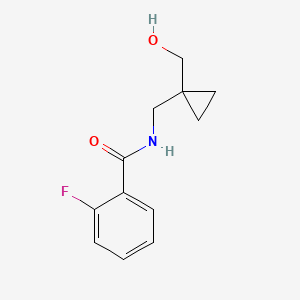

2-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

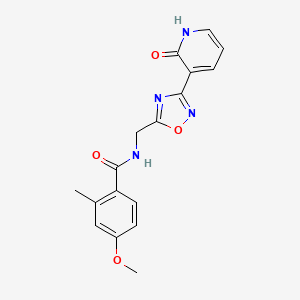

“2-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide” is a chemical compound with the linear formula C11H14FNO2 . It has a molecular weight of 211.238 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of “2-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide” is defined by its linear formula C11H14FNO2 . The compound has a molecular weight of 211.238 . More detailed structural analysis would require additional data or computational chemistry techniques.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide” are not fully detailed in the available resources. The compound has a molecular weight of 211.238 . For more specific properties such as melting point, boiling point, and solubility, additional resources or experimental data would be needed.Scientific Research Applications

Fluorinated Imaging Agents

Fluorine-18 labeled compounds, including derivatives similar to 2-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide, have been developed for imaging applications. For example, fluorine-18 labeled benzamide analogues were synthesized and evaluated for imaging the sigma2 receptor status of solid tumors using positron emission tomography (PET). These compounds, due to their high affinity for sigma2 receptors and acceptable tumor/normal tissue ratios, have been identified as promising candidates for imaging applications in oncology (Tu et al., 2007).

Antimicrobial Activity

Fluorinated compounds, including those structurally related to 2-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide, have shown significant antimicrobial activity. A study reported on the antimicrobial activity of fluorinated 1,2-benzisothiazol-3(2H)-ones and 2,2′-dithiobis(benzamides), highlighting the potential of such fluorinated compounds in developing new antimicrobial agents (Carmellino et al., 1994).

Synthesis and Medicinal Chemistry

Fluorinated compounds are extensively used in medicinal chemistry due to their unique properties, such as enhanced lipophilicity and metabolic stability. A study on the versatile Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination using NMP as a promoter highlights the importance of fluorination reactions in the synthesis of medically relevant compounds, indicating the broad applicability of fluorinated entities like 2-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide in drug development (Wang et al., 2009).

Biological Activity and Drug Design

Fluorinated benzamides have been synthesized and evaluated for their interaction with biological targets. For instance, serotonin 1A receptors in the living brain of Alzheimer's disease patients were imaged using a fluorinated compound, demonstrating the utility of fluorinated benzamides in studying neurological conditions and potentially in the design of therapeutics (Kepe et al., 2006).

Safety and Hazards

Sigma-Aldrich provides “2-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide” as-is and makes no representation or warranty with respect to this product . It’s important to handle all chemicals with appropriate safety measures. Always refer to the Material Safety Data Sheet (MSDS) or other safety data resources for specific safety and handling information.

properties

IUPAC Name |

2-fluoro-N-[[1-(hydroxymethyl)cyclopropyl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO2/c13-10-4-2-1-3-9(10)11(16)14-7-12(8-15)5-6-12/h1-4,15H,5-8H2,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNXSUPYYYOYYLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)C2=CC=CC=C2F)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-isopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B2996923.png)

![4-(4-chlorobenzoyl)-1-[(2,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one](/img/structure/B2996926.png)

![N-(3-chloro-4-fluorophenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2996929.png)

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2996931.png)

![2-Methoxy-1-azaspiro[4.5]dec-1-ene](/img/structure/B2996932.png)

![2,2-Dimethyl-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2996936.png)

![2-Chloro-N-[(3-pyrazol-1-ylpyridin-2-yl)methyl]acetamide](/img/structure/B2996939.png)

![2-Azaspiro[5.5]undecan-2-yl-(1-prop-2-ynylpiperidin-4-yl)methanone](/img/structure/B2996943.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2996944.png)

![Ethyl 3-(4-chlorophenyl)-4-oxo-5-[(4-piperidin-1-ylsulfonylbenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2996945.png)